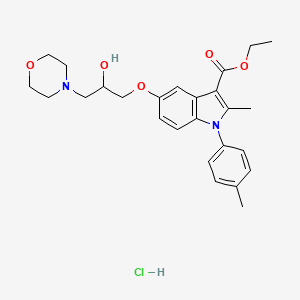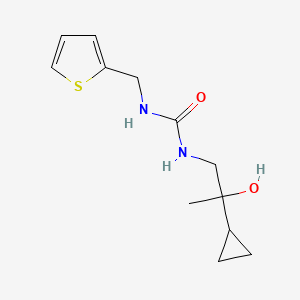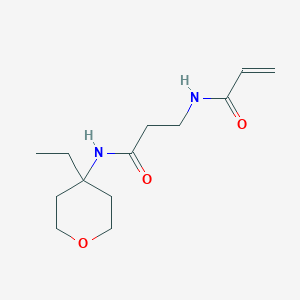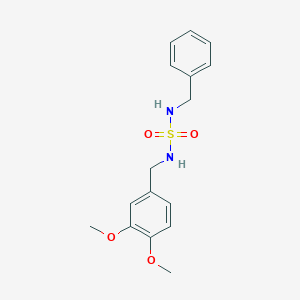
ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33ClN2O5 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetics of Beta-Carboline Derivatives : A study investigated the pharmacokinetics of beta-carboline derivatives, focusing on their plasma levels, clearance, and oral bioavailability in healthy volunteers. This research is relevant for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body (Krause & Dorow, 1993).
Toxicology and Safety Assessment
- Risk Assessment of Pesticides : Leng and Lewalter (1999) presented criteria for assessing individual pesticide burden, emphasizing the importance of considering individual susceptibility in exposure assessments. Similar methodologies could apply to evaluating the safety and toxicological impact of ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride (Leng & Lewalter, 1999).
Metabolic Fate and Effects
- Metabolic Fate of Irinotecan : Gupta et al. (1994) investigated the metabolic fate of irinotecan, highlighting how metabolic pathways contribute to the drug's efficacy and side effects. Understanding the metabolic fate of compounds aids in predicting their therapeutic potential and toxicity (Gupta et al., 1994).
Application in Disease Treatment
- Treatment of Carcinoid Syndrome : Research on telotristat ethyl, a tryptophan hydroxylase inhibitor, for treating carcinoid syndrome illustrates the process of discovering and developing new therapeutic agents. Such studies are crucial for understanding the mechanism of action, efficacy, and safety profile of new drugs (Kulke et al., 2017).
Environmental and Health Exposure
- Exposure to Endocrine Disruptors : A dietary intervention study by Rudel et al. (2011) on bisphenol A (BPA) and bis(2-ethylhexyl) phthalate (DEHP) exposure highlights the importance of understanding environmental and health impacts of chemical exposure. Such research can inform guidelines for safe levels of exposure and risk reduction strategies (Rudel et al., 2011).
Propiedades
IUPAC Name |
ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-4-32-26(30)25-19(3)28(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(29)16-27-11-13-31-14-12-27;/h5-10,15,21,29H,4,11-14,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRNUMQCKIJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)



![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)


![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
